2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone
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Overview
Description
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound with the molecular formula C23H26N3O2 This compound is known for its unique structural features, which include an isoquinolinone core, an isopropyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the isoquinolinone derivative reacts with 1-(4-phenylpiperazin-1-yl)carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoquinolinone derivatives.
Substitution: Halogenated phenylpiperazine derivatives.
Scientific Research Applications
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropyl-4-[(4-methylpiperazino)carbonyl]-1(2H)-isoquinolinone
- 2-isopropyl-4-[(4-ethylpiperazino)carbonyl]-1(2H)-isoquinolinone
- 2-isopropyl-4-[(4-benzylpiperazino)carbonyl]-1(2H)-isoquinolinone
Uniqueness
2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent. The structural variations in similar compounds can lead to differences in biological activity and specificity.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylisoquinolin-1-one |
InChI |
InChI=1S/C23H25N3O2/c1-17(2)26-16-21(19-10-6-7-11-20(19)23(26)28)22(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3 |
InChI Key |
XFZJOBPULBAZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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